tert-Buthyl Pitavastatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

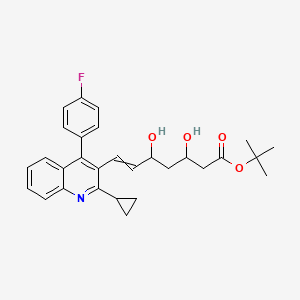

Structure

3D Structure

Properties

Molecular Formula |

C29H32FNO4 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3 |

InChI Key |

RCARMBIYAHBUHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Tert-Butyl Pitavastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of tert-butyl pitavastatin (B1663618). As an ester prodrug, tert-butyl pitavastatin is hydrolyzed in vivo to its active open-acid form, pitavastatin. Pitavastatin is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document details the primary inhibitory action, the subsequent cellular responses leading to reduced plasma cholesterol, and the pleiotropic effects independent of lipid-lowering that contribute to its therapeutic profile. Quantitative biochemical data, detailed experimental protocols, and signaling pathway diagrams are provided to offer a comprehensive resource for the scientific community.

Introduction: From Prodrug to Active Inhibitor

Tert-butyl pitavastatin is a key intermediate or prodrug form of pitavastatin, the pharmacologically active agent.[1] The tert-butyl ester group is cleaved in vivo, releasing the active pitavastatin acid.[1] Like all statins, pitavastatin's structure includes a dihydroxy heptanoic acid side chain that is a structural analog of the endogenous substrate, HMG-CoA.[2] This structural mimicry allows it to act as a powerful competitive inhibitor of HMG-CoA reductase.[3] Pitavastatin is characterized by its high affinity for the enzyme and a strong inhibitory effect, which is achieved at low doses.[4][5]

Core Mechanism: Inhibition of the Mevalonate (B85504) Pathway

The primary mechanism of action for pitavastatin is the potent and competitive inhibition of HMG-CoA reductase.[3][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the committed, rate-limiting step in the synthesis of cholesterol and various other essential isoprenoids.[2][7] By blocking this step, pitavastatin effectively reduces the endogenous pool of mevalonate, leading to a significant decrease in the downstream synthesis of cholesterol within hepatocytes.[3]

Cellular Response to Cholesterol Depletion

The reduction of intracellular cholesterol in liver cells triggers a compensatory feedback mechanism mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[8][9]

-

SREBP-2 Activation: Low intracellular cholesterol levels cause the SREBP-2 protein, which is normally retained in the endoplasmic reticulum, to be proteolytically cleaved.[8]

-

Nuclear Translocation: The released active fragment of SREBP-2 translocates to the nucleus.

-

Gene Transcription: In the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.[9][10]

-

Upregulation of LDL Receptors: A key target gene is the low-density lipoprotein (LDL) receptor. Increased synthesis of LDL receptors leads to their greater density on the hepatocyte surface.[6]

-

Enhanced LDL Clearance: These additional receptors bind to circulating LDL particles, increasing their uptake and clearance from the bloodstream, which ultimately lowers plasma LDL-cholesterol levels.[3][7]

References

- 1. jecibiochem.com [jecibiochem.com]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. drugs.com [drugs.com]

- 7. pitavastatin [drugcentral.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. scbt.com [scbt.com]

- 10. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for tert-Butyl Pitavastatin (B1663618), a key intermediate in the production of Pitavastatin. The document outlines the core chemical reactions, provides detailed experimental protocols derived from patented and published methods, and presents quantitative data to allow for a comparative analysis of different synthetic approaches.

Introduction

Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia. The synthesis of its tert-butyl ester, tert-Butyl Pitavastatin, is a critical step that largely determines the purity and overall yield of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed to optimize this process, primarily focusing on the stereoselective formation of the C6-C7 double bond and the elaboration of the dihydroxy heptenoate side chain. This guide will focus on two prominent methods: the Wittig reaction and the Julia-Kocienski olefination.

Core Synthesis Pathways

The synthesis of tert-Butyl Pitavastatin typically involves the coupling of two key fragments: a quinoline (B57606) core and a chiral side chain. The quinoline core provides the heterocyclic pharmacophore, while the side chain contains the 3,5-dihydroxy-6-heptenoate moiety essential for HMG-CoA reductase inhibition.

Two of the most common strategies for coupling these fragments are:

-

Wittig Reaction: This classic olefination method involves the reaction of a phosphonium (B103445) ylide, derived from the quinoline core, with an aldehyde-functionalized side chain.

-

Julia-Kocienski Olefination: This modified Julia olefination offers an alternative with potentially better control over the stereoselectivity of the double bond formation, aiming to minimize the formation of the undesired Z-isomer.

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows for the Wittig and Julia-Kocienski olefination routes for the synthesis of tert-Butyl Pitavastatin.

Caption: General workflow of the Wittig reaction pathway for tert-Butyl Pitavastatin synthesis.

Caption: General workflow of the Julia-Kocienski olefination pathway for tert-Butyl Pitavastatin synthesis.

Experimental Protocols

The following sections provide detailed experimental methodologies for key steps in the synthesis of tert-Butyl Pitavastatin.

Protocol 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of the protected intermediate, (4R,6S)-(E)-6-{2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-vinyl}-2,2-dimethyl-[1][2]-dioxan-4-yl-acetic acid tertiary butyl ester, and its subsequent deprotection.

Step 1a: Formation of the Phosphonium Salt

The synthesis begins with the preparation of the triphenylphosphonium bromide salt of the quinoline core. This is typically achieved by reacting 3-(bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline with triphenylphosphine in a suitable non-polar solvent like toluene (B28343) or o-xylene[3].

Step 1b: Wittig Reaction

-

Reactants:

-

Solvent:

-

Dimethyl sulfoxide (B87167) (DMSO) (150 ml total)[4]

-

-

Procedure:

-

A solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO is added to a solution of the phosphonium salt in DMSO[4].

-

The reaction mixture is heated to 75°C[4].

-

Potassium carbonate is added to the heated mixture[4].

-

The reaction is stirred for 7 hours at 75°C[4].

-

After cooling to 25°C, water (250 ml) is added, and the mixture is stirred for 90 minutes[4].

-

The precipitated solid is filtered and washed with water (200 ml)[4].

-

The wet solid is then stirred in methanol (B129727) (250 ml) at 65°C for 45 minutes to afford the protected intermediate[4].

-

Step 1c: Deprotection to form tert-Butyl Pitavastatin

-

Reactants:

-

Solvent:

-

Methanol (750 ml)[4]

-

-

Procedure:

-

To a solution of the protected intermediate in methanol, an aqueous solution of oxalic acid is added[4].

-

The reaction mixture is stirred for 6 hours at 35°C[4].

-

The mixture is cooled to 10°C, and the pH is adjusted to 7.0 with a sodium carbonate solution[4].

-

The mixture is stirred for an additional 45 minutes at 10°C, then heated to 30°C and stirred for 2 hours[4].

-

The resulting solid, tert-Butyl Pitavastatin, is filtered and washed with water[4].

-

Protocol 2: Synthesis via Julia-Kocienski Olefination

This approach aims to improve the yield and purity by controlling the formation of the Z-isomer[1]. It involves the condensation of a quinoline sulfone derivative with a chiral aldehyde side chain[1][5].

Step 2a: Preparation of the Quinoline Sulfone Intermediate

-

Reactants:

-

3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-cyclopropyl-4-(4-fluorophenyl)quinolone (100 g)[1]

-

Tetrabutylammonium (B224687) bromide (1 g)[1]

-

Hydrogen peroxide solution (50% H2O2 with ammonium (B1175870) heptamolybdate tetrahydrate as a catalyst)[1]

-

Sodium sulfite[1]

-

Sodium hydroxide[1]

-

Dimethyl sulfate[1]

-

-

Solvent:

-

Dichloromethane (300 ml)[1]

-

-

Procedure:

-

To a stirred solution of the starting quinoline derivative and tetrabutylammonium bromide in dichloromethane, the hydrogen peroxide solution is added at 10-20°C[1].

-

After stirring for 5-6 hours, the reaction is quenched with aqueous sodium sulfite[1].

-

Aqueous sodium hydroxide (B78521) and dimethyl sulfate (B86663) are then added at 20-30°C to yield 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline[1].

-

Step 2b: Julia-Kocienski Olefination

-

Reactants:

-

Procedure:

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes key quantitative data from the described pathways.

| Parameter | Wittig Reaction | Julia-Kocienski Olefination | Reference(s) |

| Yield | Lower yields due to impurity formation. | 85-90% for the coupled intermediate. | [1] |

| Z-isomer Impurity | 20-30% | < 2% | [1] |

| Methyl Impurity | ~10% | Controlled | [1] |

| Key Reagents | Triphenylphosphine, Potassium Carbonate | Benzimidazole-based sulfone, specific base | [1][4] |

| Reaction Temperature | Higher temperatures (e.g., 75°C) | - | [1][4] |

Conclusion

The synthesis of tert-Butyl Pitavastatin is a multi-step process for which several viable pathways have been developed. The traditional Wittig reaction, while effective, can suffer from lower yields and the formation of significant isomeric impurities[1]. The more recent Julia-Kocienski olefination pathway presents a more efficient alternative, offering higher yields and substantially reducing the formation of the undesired Z-isomer, which simplifies purification and improves the overall process economy[1]. For researchers and professionals in drug development, the choice of synthetic route will depend on a balance of factors including cost of reagents, process scalability, and the desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the synthesis of this critical pharmaceutical intermediate.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 3. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

Tert-Butyl Pitavastatin: A Synthetic Intermediate, Not a Metabolite — An In-depth Technical Guide to Pitavastatin Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Pitavastatin (B1663618), a potent inhibitor of HMG-CoA reductase. A critical clarification is addressed herein: tert-Butyl Pitavastatin is not a metabolite of Pitavastatin but rather a key intermediate in its chemical synthesis. This document will elucidate the primary metabolic pathways of Pitavastatin, focusing on the formation of its major metabolite, Pitavastatin lactone, and will provide relevant quantitative data and experimental protocols for the scientific community.

Introduction: The Pharmacological Profile of Pitavastatin

Pitavastatin is a synthetic statin that effectively lowers low-density lipoprotein cholesterol (LDL-C) by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] A key feature of Pitavastatin is its minimal metabolism by the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions.[3][4] The primary metabolic route is glucuronidation, leading to the formation of Pitavastatin lactone.[2][5][6][7]

Clarification: Tert-Butyl Pitavastatin is a Synthetic Intermediate

Contrary to the topic's initial premise, tert-Butyl Pitavastatin is not a biological metabolite of Pitavastatin. It is the tert-butyl ester of Pitavastatin, a chemical form utilized during the synthesis process of the active pharmaceutical ingredient.[8][9] This distinction is crucial for researchers studying the metabolic profile and potential drug interactions of Pitavastatin.

Metabolic Pathways of Pitavastatin

The metabolism of Pitavastatin is characterized by its limited reliance on the cytochrome P450 system, a feature that distinguishes it from some other statins and contributes to a lower risk of drug-drug interactions.[10]

Primary Metabolic Pathway: Glucuronidation and Lactonization

The principal metabolic pathway for Pitavastatin is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, in the liver.[5][6][11][12] This process forms an ester-type pitavastatin glucuronide conjugate.[6][7][13] This conjugate is then non-enzymatically converted to the major metabolite, Pitavastatin lactone.[11][12][14] Pitavastatin lactone can be converted back to the active acid form of Pitavastatin.[11][12]

Minor Metabolic Pathways: Cytochrome P450 Involvement

A very small fraction of Pitavastatin is metabolized by the cytochrome P450 system.[5] It is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8.[1][2][6][13] The minimal involvement of the CYP3A4 isoenzyme is a significant clinical advantage, as many other medications are metabolized through this pathway.[3][15]

Pharmacokinetic Data

The pharmacokinetic profile of Pitavastatin and its major metabolite, Pitavastatin lactone, has been well-characterized.

| Parameter | Pitavastatin | Pitavastatin Lactone | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | - | [1][16] |

| Bioavailability | >60% | - | [1] |

| Protein Binding | >99% | - | [1][6][13] |

| Volume of Distribution (Vd) | ~148 L | - | [1][6][13] |

| Elimination Half-life (t1/2) | ~12 hours | - | [1][13][16] |

| Excretion | ~79% in feces, ~15% in urine | - | [1][13][16] |

Experimental Protocols for Studying Pitavastatin Metabolism

The following outlines a general experimental workflow for the in vitro and in vivo analysis of Pitavastatin metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the enzymes responsible for Pitavastatin metabolism and to characterize the formation of its metabolites.

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, Pitavastatin, and a NADPH-generating system (for CYP-mediated metabolism) or UDP-glucuronic acid (for UGT-mediated metabolism).

-

Incubate at 37°C for a specified time course.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

-

Sample Preparation:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Method:

In Vivo Pharmacokinetic Studies in Human Subjects

This protocol is designed to determine the pharmacokinetic parameters of Pitavastatin and its metabolites in humans.

-

Dosing:

-

Administer a single oral dose of Pitavastatin to healthy volunteers.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-dosing.

-

-

Plasma Preparation:

-

Process the blood samples to obtain plasma.

-

-

Sample Extraction:

-

Extract Pitavastatin and its metabolites from the plasma using techniques such as protein precipitation or solid-phase extraction.

-

-

Analytical Method:

-

Data Analysis:

-

Use pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

-

Conclusion

A thorough understanding of the metabolic pathways of Pitavastatin is essential for drug development and clinical practice. It is critical to recognize that tert-Butyl Pitavastatin is a synthetic intermediate, not a metabolite. The primary metabolic fate of Pitavastatin is glucuronidation followed by lactonization to form Pitavastatin lactone, with minimal involvement of the CYP450 system. This metabolic profile contributes to Pitavastatin's favorable drug-drug interaction profile. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the disposition of this important therapeutic agent.

References

- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pitavastatin for the treatment of primary hyperlipidemia and mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. drugs.com [drugs.com]

- 8. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 9. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Foreword: On the In Vitro Metabolism of Pitavastatin to a tert-Butyl Ester

A thorough review of the scientific literature indicates that the metabolic conversion of pitavastatin (B1663618) to a tert-butyl ester is not a recognized or documented pathway in human in vitro systems. Pitavastatin tert-butyl ester is identified as a process impurity or a synthetic intermediate in the manufacturing of pitavastatin, rather than a metabolite.[1][2][3][4]

The primary metabolic pathways for pitavastatin involve glucuronidation and subsequent lactonization.[5][6][7] This technical guide will, therefore, focus on these established in vitro metabolic routes. The information presented herein is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known in vitro metabolism of pitavastatin, with detailed experimental protocols and data presented for clarity and comparative analysis.

An In-Depth Technical Guide to the In Vitro Metabolism of Pitavastatin

Introduction

Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8][9][10] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system.[10][11] The principal route of metabolism is glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), leading to the formation of pitavastatin lactone.[5][6][7] This guide provides a detailed examination of this process.

Primary Metabolic Pathways of Pitavastatin

In vitro studies using human liver microsomes and hepatocytes have elucidated two major metabolic pathways for pitavastatin:

-

Glucuronidation: This is the main metabolic route, catalyzed by UGT enzymes, particularly UGT1A3 and UGT2B7.[7][8] This process involves the conjugation of glucuronic acid to the carboxyl group of pitavastatin, forming an ester-type glucuronide conjugate.[12][13]

-

Lactonization: Following glucuronidation, the pitavastatin glucuronide can undergo an elimination reaction to form pitavastatin lactone, the major metabolite observed in human plasma.[6][7][14] This lactone form can be reversibly converted back to the active acid form of pitavastatin.[10][14]

Minimal metabolism occurs via CYP enzymes, with CYP2C9 and to a lesser extent, CYP2C8, playing a minor role.[5][8][12]

Quantitative Data on Pitavastatin Metabolism

The following tables summarize key quantitative data related to the in vitro metabolism of pitavastatin.

Table 1: Enzymes Involved in Pitavastatin Metabolism

| Enzyme Family | Specific Isoforms | Role in Metabolism | Reference |

|---|---|---|---|

| UDP-glucuronosyltransferase (UGT) | UGT1A3, UGT2B7 | Primary pathway: Glucuronidation leading to lactonization. | [7][8] |

| UGT1A1 | Also contributes to glucuronidation. | [6][15] | |

| Cytochrome P450 (CYP) | CYP2C9 | Marginal metabolism. | [8][12] |

| | CYP2C8 | Minor metabolism. |[8][12] |

Table 2: In Vitro Kinetic Parameters for Pitavastatin Metabolism

| System | Parameter | Value | Reference |

|---|---|---|---|

| Human Hepatocytes | Hepatic Uptake Km | 2.99 ± 0.79 µmol/L | [16] |

| OATP2-expressing Oocytes | Uptake Km | 5.53 ± 1.70 µmol/L | [16] |

| Human Liver Microsomes | Intrinsic Clearance (CLint) for Lactonization | No marked difference between pitavastatin and its lactone form. |[6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vitro metabolism of pitavastatin. These protocols are based on established practices for in vitro drug metabolism studies.[17][18][19][20]

Protocol 1: Incubation with Human Liver Microsomes

Objective: To determine the metabolites of pitavastatin formed by hepatic enzymes.

Materials:

-

Pitavastatin

-

Pooled human liver microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., candesartan (B1668252) cilexetil)[21]

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of pitavastatin in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (final concentration ~0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding pitavastatin (final concentration typically 1-10 µM) and the NADPH regenerating system. For glucuronidation, add UDPGA (final concentration ~2 mM).

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis by LC-MS/MS to identify and quantify pitavastatin and its metabolites.

Protocol 2: Incubation with Recombinant Human UGT Enzymes

Objective: To identify the specific UGT isoforms responsible for pitavastatin glucuronidation.

Materials:

-

Pitavastatin

-

Microsomes from insect or mammalian cells expressing individual human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7)

-

UDP-glucuronic acid (UDPGA)

-

Buffer (e.g., Tris-HCl with MgCl2)

-

Acetonitrile (ACN)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Follow a similar procedure to Protocol 1, but replace the pooled HLMs with microsomes containing specific recombinant UGT enzymes.

-

Incubate pitavastatin with each UGT isoform separately in the presence of UDPGA.

-

Analyze the formation of pitavastatin glucuronide and lactone to determine the activity of each isoform towards pitavastatin.

Visualizations of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Primary in vitro metabolic pathways of pitavastatin.

References

- 1. Blog Details [chemicea.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Pitavastatin t-Butyl Ester | CAS No- 586966-54-3 | Simson Pharma Limited [simsonpharma.com]

- 4. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 10. researchgate.net [researchgate.net]

- 11. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ClinPGx [clinpgx.org]

- 16. Metabolic stability and uptake by human hepatocytes of pitavastatin, a new inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Cholesterol Synthesis Inhibition: A Technical Guide to HMG-CoA Reductase Inhibition by Pitavastatin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which pitavastatin (B1663618), a potent synthetic statin, and its primary metabolite inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document details the quantitative inhibitory data, experimental protocols for assessing inhibition, and the key signaling pathways modulated by pitavastatin.

Introduction: The Central Role of HMG-CoA Reductase

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is primarily synthesized in the liver via the mevalonate (B85504) pathway. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical and irreversible step in this pathway.[1] Consequently, inhibiting HMG-CoA reductase is a highly effective strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key risk factor for atherosclerotic cardiovascular disease.

Pitavastatin is a member of the statin class of drugs, which are structural analogs of the HMG-CoA substrate and act as competitive inhibitors of HMG-CoA reductase.[1] This guide focuses on the inhibitory action of pitavastatin and its primary circulating metabolite, pitavastatin lactone.

Quantitative Analysis of HMG-CoA Reductase Inhibition

Pitavastatin exhibits potent inhibition of HMG-CoA reductase. The following tables summarize the key quantitative metrics of its inhibitory activity.

| Inhibitor | Parameter | Value | Species | Reference |

| Pitavastatin | IC50 | 6.8 nM | Not Specified | [2] |

| Pitavastatin Calcium | Ki | 1.7 nM | Not Specified | [3] |

Table 1: Inhibitory Potency of Pitavastatin against HMG-CoA Reductase

The inhibitory potency of pitavastatin has been shown to be greater than that of other commonly prescribed statins in in vitro studies.

| Statin Comparison | Fold Potency Increase of Pitavastatin | Reference |

| vs. Simvastatin | 1.6x higher affinity | [2] |

| vs. Pravastatin | 3.5x higher affinity | [2] |

Table 2: Comparative Potency of Pitavastatin

The Role of Pitavastatin Lactone

Experimental Protocols for HMG-CoA Reductase Inhibition Assay

The following protocol provides a detailed methodology for determining the in vitro inhibition of HMG-CoA reductase by pitavastatin or its analogues. This protocol is based on spectrophotometric measurement of the decrease in NADPH concentration as it is consumed during the enzymatic reaction.[6]

Materials and Reagents

-

Human recombinant HMG-CoA reductase (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH solution

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT

-

Pitavastatin (or test inhibitor) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the potassium phosphate buffer, HMG-CoA substrate, and NADPH.

-

Aliquot Inhibitor: To the wells of a 96-well microplate, add the desired concentrations of pitavastatin or the test compound. Include a control well with solvent only.

-

Initiate Reaction: Add the HMG-CoA reductase enzyme to the reagent mix, gently vortex, and immediately dispense the complete reaction mixture into the wells of the microplate containing the inhibitor.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for a total of 10-15 minutes. The rate of NADPH consumption is directly proportional to the HMG-CoA reductase activity.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The therapeutic effects of pitavastatin extend beyond the direct inhibition of HMG-CoA reductase. By depleting downstream products of the mevalonate pathway, pitavastatin modulates various signaling cascades.

Cholesterol Biosynthesis Pathway and Pitavastatin Inhibition

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the point of inhibition by pitavastatin.

Downstream Signaling Effects of Pitavastatin

Pitavastatin's inhibition of HMG-CoA reductase leads to a reduction in isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho. The subsequent modulation of the Rho/ROCK and PI3K/Akt/eNOS signaling pathways contributes to the pleiotropic effects of pitavastatin.

Experimental Workflow for IC50 Determination

The logical flow of an experiment to determine the half-maximal inhibitory concentration (IC50) of pitavastatin is outlined below.

References

- 1. brainkart.com [brainkart.com]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products of tert-Butyl Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of tert-butyl pitavastatin (B1663618), a key intermediate and potential process impurity in the synthesis of pitavastatin. Understanding the degradation pathways and the conditions that lead to the formation of these products is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the primary degradation routes, summarizes quantitative data from forced degradation studies, provides detailed experimental protocols for stress testing, and visualizes the degradation pathways.

Introduction to tert-Butyl Pitavastatin and its Degradation

tert-Butyl pitavastatin is the tert-butyl ester of pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1][2] As a synthetic intermediate, residual amounts of tert-butyl pitavastatin may be present in the final pitavastatin drug substance.[3] Furthermore, its own stability and degradation profile are of significant interest for process optimization and impurity control.

The degradation of tert-butyl pitavastatin can be broadly categorized into two main processes:

-

Hydrolysis of the tert-butyl ester: The most direct degradation pathway for tert-butyl pitavastatin is the hydrolysis of its ester group to yield pitavastatin acid. This reaction can be catalyzed by acidic or basic conditions.

-

Degradation of the core pitavastatin structure: Following hydrolysis, or concurrently, the pitavastatin molecule itself is susceptible to degradation under various stress conditions, including light, heat, oxidation, and extremes of pH. These degradation pathways are common to both pitavastatin and its tert-butyl ester form.

Key Degradation Products

Forced degradation studies on pitavastatin have identified several key degradation products that are also relevant to the degradation of tert-butyl pitavastatin. These include:

-

Pitavastatin Acid: The initial product of tert-butyl pitavastatin hydrolysis.

-

Pitavastatin Lactone: Formed through intramolecular cyclization (lactonization) of the pitavastatin molecule, particularly under acidic conditions.[2][]

-

Anti-isomer Impurity: An isomeric variant that can be formed under certain conditions.[]

-

Z-isomer Impurity: Another geometric isomer that can arise during synthesis or degradation.[]

-

5-oxo Impurity: An oxidation product of pitavastatin.[]

-

Desfluoro Impurity: A process-related impurity where the fluorine atom on the phenyl ring is absent.[]

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from forced degradation studies performed on pitavastatin. While these studies were not conducted directly on tert-butyl pitavastatin, the degradation of the core pitavastatin structure provides a strong indication of the expected degradation products and their formation under various stress conditions.

Table 1: Summary of Forced Degradation Studies on Pitavastatin

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Formed | Reference |

| Acid Hydrolysis | 1 N HCl, 60 °C | 1 hour | ~7.90% | Anti-isomer impurity, Lactone impurity | [] |

| Base Hydrolysis | 2 N NaOH, 60 °C | 1 hour | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities | [] |

| Oxidative Hydrolysis | 3% H₂O₂, 25 °C | 1 hour | ~7.43% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, and Lactone impurity | [] |

| Water Hydrolysis | 60 °C | 2 hours | ~6.06% | Z-isomer impurity, Methyl ester impurity, and Lactone impurity | [] |

| Thermal Degradation | 60 °C | 2 days | ~9.64% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, and Tertiary butyl ester impurity | [] |

| Humidity Stress | 25 °C, 90% RH | 7 days | ~3.92% | 5-oxo impurity, Lactone impurity, and Imp-B | [] |

| Photolytic Stress | 200 W h/m², 1.2 million lux hours | - | ~2.35% | Lactone impurity | [] |

Degradation Pathways Visualization

The following diagram illustrates the proposed degradation pathways of tert-butyl pitavastatin.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on tert-butyl pitavastatin. These protocols are based on established methods for pitavastatin and are designed to meet ICH guidelines.[5]

Preparation of Stock Solution

-

Stock Solution: Accurately weigh and dissolve 10 mg of tert-butyl pitavastatin in 10 ml of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1000 µg/ml.

-

Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for analysis (e.g., 100 µg/ml).

Forced Degradation (Stress) Studies

-

To 1 ml of the stock solution (1000 µg/ml), add 1 ml of 1 N hydrochloric acid (HCl).

-

Make up the volume to 10 ml with the solvent.

-

Keep the solution at 60 °C for 1 hour.[]

-

After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 1 N sodium hydroxide (B78521) (NaOH).

-

Dilute to a final concentration suitable for analysis.

-

To 1 ml of the stock solution (1000 µg/ml), add 1 ml of 2 N sodium hydroxide (NaOH).[]

-

Make up the volume to 10 ml with the solvent.

-

Keep the solution at 60 °C for 1 hour.[]

-

After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 2 N hydrochloric acid (HCl).

-

Dilute to a final concentration suitable for analysis.

-

To 1 ml of the stock solution (1000 µg/ml), add 1 ml of 3% hydrogen peroxide (H₂O₂).

-

Make up the volume to 10 ml with the solvent.

-

Keep the solution at room temperature (25 °C) for 1 hour.[]

-

Dilute to a final concentration suitable for analysis.

-

Place the solid tert-butyl pitavastatin powder in an oven maintained at 60 °C for 48 hours.[]

-

After exposure, dissolve an accurately weighed amount of the stressed powder in the solvent to obtain a known concentration for analysis.

-

Expose the solid tert-butyl pitavastatin powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[]

-

After exposure, dissolve an accurately weighed amount of the stressed powder in the solvent to obtain a known concentration for analysis. A sample protected from light should be stored under the same conditions to serve as a control.

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be used to resolve tert-butyl pitavastatin from its degradation products.[][6]

-

Column: A C18 column is typically suitable for the separation.

-

Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphate (B84403) buffer pH 3.4) and an organic solvent (e.g., acetonitrile) is often employed.

-

Detection: UV detection at a wavelength of approximately 244 nm is appropriate for pitavastatin and its related substances.[5]

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of tert-butyl pitavastatin and its degradation products.

Experimental Workflow

The following diagram outlines the general workflow for the investigation of tert-butyl pitavastatin degradation products.

Conclusion

The degradation of tert-butyl pitavastatin is a critical aspect to consider during the development and manufacturing of pitavastatin. The primary degradation pathway involves the hydrolysis of the tert-butyl ester to form pitavastatin acid, which is then susceptible to further degradation through lactonization, oxidation, and isomerization. By understanding these degradation pathways and employing robust, validated analytical methods, researchers and drug development professionals can effectively monitor and control impurities, thereby ensuring the quality and stability of the final drug product. The experimental protocols and data presented in this guide serve as a valuable resource for these endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Blog Details [chemicea.com]

- 3. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]

Physicochemical characteristics of tert-Butyl Pitavastatin

An In-depth Technical Guide to the Physicochemical Characteristics of tert-Butyl Pitavastatin (B1663618)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl Pitavastatin, with the chemical name (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid t-butyl ester, is a key intermediate and a metabolite of Pitavastatin.[1][2] Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] As a member of the statin class, it is utilized for the treatment of hypercholesterolemia.[5]

The tert-butyl ester form is of significant interest in drug development and manufacturing, particularly in processes related to the synthesis and purification of the final active pharmaceutical ingredient (API), Pitavastatin Calcium.[6][7] Understanding the physicochemical properties of tert-Butyl Pitavastatin is critical for controlling its purity, stability, and solid-state form, which in turn affects the quality and efficacy of the final drug product. This guide provides a detailed overview of its core physicochemical characteristics, experimental protocols for their determination, and the relevant biological pathway of its parent compound.

Physicochemical Properties

The physicochemical properties of an API intermediate like tert-Butyl Pitavastatin are fundamental to its handling, processing, and formulation. These characteristics influence its solubility, stability, and bioavailability.[8] A summary of the known properties is presented below.

Data Summary

| Property | Value | Reference |

| Chemical Name | (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid t-butyl ester | [9] |

| Molecular Formula | C₂₉H₃₂FNO₄ | [1][10] |

| Molecular Weight | 477.57 g/mol | [6][9] |

| CAS Number | 586966-54-3 | [1][9] |

| Appearance | White to Off-White Solid | [6] |

| Boiling Point | 674.5 ± 55.0 °C (Predicted) | [1][6] |

| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 13.52 ± 0.20 (Predicted) | [6] |

| LogP (XLogP3-AA) | 4.8 | [10] |

| LogP | 5.26 | [1] |

| Solubility | Soluble in Methanol, DMSO, Chloroform (Slightly) | [2][6][9] |

| Storage Temperature | 2-8 °C | [6][9] |

Experimental Protocols

The determination of physicochemical properties requires standardized experimental methods to ensure accuracy and reproducibility. The following sections detail the typical protocols for key characteristics.

Solubility Determination

Objective: To determine the solubility of tert-Butyl Pitavastatin in various solvents.

Methodology (Shake-Flask Method):

-

An excess amount of the solid tert-Butyl Pitavastatin is added to a known volume of the selected solvent (e.g., Methanol, DMSO, water) in a sealed container.

-

The container is agitated in a constant temperature water bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Partition Coefficient (LogP) Determination

Objective: To measure the lipophilicity of tert-Butyl Pitavastatin, which influences its absorption and distribution characteristics.

Methodology (Shake-Flask Method):

-

A solution of tert-Butyl Pitavastatin is prepared in one of the immiscible phases (typically n-octanol).

-

A known volume of this solution is mixed with a known volume of the second immiscible phase (typically water or a buffer solution) in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand until the phases completely separate.

-

The concentration of tert-Butyl Pitavastatin in each phase is determined using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Polymorphism Characterization

Objective: To identify and characterize the solid-state crystalline form of tert-Butyl Pitavastatin. It has been reported to exist as a crystalline solid.[7]

Methodology (X-Ray Powder Diffraction - XRPD):

-

A small, representative sample of the solid tert-Butyl Pitavastatin is gently packed into a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) at various angles of incidence (2θ).

-

A detector measures the intensity of the diffracted X-rays at each angle.

-

The resulting data is plotted as intensity versus 2θ angle, generating a unique diffraction pattern or "fingerprint" for the specific crystalline form.

-

This pattern can be used to identify the polymorph and assess its purity.

Stability Analysis

Objective: To evaluate the stability of tert-Butyl Pitavastatin under various stress conditions, as recommended by ICH guidelines.[11]

Methodology (Forced Degradation Study):

-

Samples of tert-Butyl Pitavastatin are exposed to various stress conditions, including:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at a specified temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 105°C).

-

Photolytic: Exposure to UV and visible light.

-

-

Samples are withdrawn at predetermined time points.

-

The samples are analyzed using a validated stability-indicating HPLC method. This method must be capable of separating the intact drug from any degradation products.

-

The amount of degradation is quantified, and the degradation products are characterized, often using mass spectrometry (LC-MS), to establish the degradation pathway.[11][12]

Mechanism of Action: The Pitavastatin Pathway

tert-Butyl Pitavastatin is a precursor/metabolite of Pitavastatin, the active drug. Pitavastatin exerts its lipid-lowering effect by inhibiting HMG-CoA reductase.[3][13]

The pathway is as follows:

-

HMG-CoA Reductase Inhibition: Pitavastatin competitively inhibits HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[4] This is a critical rate-limiting step in the cholesterol synthesis pathway in the liver.[13]

-

Reduced Intracellular Cholesterol: The inhibition of this enzyme leads to a decrease in the concentration of cholesterol within liver cells.

-

Upregulation of LDL Receptors: In response to reduced intracellular cholesterol, liver cells increase the expression of low-density lipoprotein (LDL) receptors on their surface.

-

Increased LDL Clearance: The upregulated LDL receptors bind to LDL particles circulating in the bloodstream, leading to their increased uptake and catabolism by the liver.

-

Lowered Plasma Cholesterol: This enhanced clearance of LDL results in a significant reduction of LDL-cholesterol ("bad cholesterol") levels in the plasma.[3][4]

References

- 1. Tert-buthyl Pitavastatin | CAS#:586966-54-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]

- 6. This compound | 586966-54-3 [chemicalbook.com]

- 7. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 8. pharmainventor.com [pharmainventor.com]

- 9. allmpus.com [allmpus.com]

- 10. This compound | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method | Semantic Scholar [semanticscholar.org]

- 13. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl Pitavastatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pitavastatin (B1663618) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is used clinically to treat hypercholesterolemia.[1][2] During the synthesis of Pitavastatin, various intermediates and impurities can be generated, which must be monitored and controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] One such critical process-related impurity and synthetic intermediate is tert-Butyl Pitavastatin.[3]

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of tert-Butyl Pitavastatin. The protocol is designed to be specific, accurate, and precise, making it suitable for routine quality control in research and drug development settings. The method validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][5]

Experimental Protocols

Materials and Reagents

-

tert-Butyl Pitavastatin Reference Standard: Purity >98%.

-

Acetonitrile (ACN): HPLC grade.

-

Tetrahydrofuran (THF): HPLC grade.

-

Water: HPLC grade or Milli-Q equivalent.

-

Trifluoroacetic Acid (TFA): Reagent grade.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters: 0.45 µm PTFE or equivalent.

Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column oven.

-

Column: A C18 column is recommended for optimal separation.[2][5][6] A common choice is a Phenomenex, Agilent, or Waters C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Data Acquisition: Chromatography data station (e.g., Empower, Chromeleon).

The chromatographic conditions are summarized in the table below. This method is adapted from established protocols for Pitavastatin analysis.[5][7]

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:THF (43:55:02, v/v/v) with pH of water adjusted to 3.0 with 0.1% TFA[5][7] |

| Flow Rate | 1.0 mL/min[5][7] |

| Injection Volume | 20 µL[5] |

| Column Temperature | Ambient or 25°C[1][5] |

| Detection | UV at 245 nm[8][9] |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

a) Mobile Phase Preparation:

-

To prepare 1 L of the mobile phase, carefully measure 430 mL of Acetonitrile, 550 mL of HPLC-grade water, and 20 mL of THF.

-

Adjust the pH of the water component to 3.0 using 0.1% v/v trifluoroacetic acid before mixing.[5]

-

Combine all components, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

b) Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of the tert-Butyl Pitavastatin reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the standard stock solution.

c) Working Standard Solutions (1-20 µg/mL):

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase.

-

For example, to prepare a 10 µg/mL solution, pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

d) Sample Solution Preparation:

-

Accurately weigh an amount of the test sample expected to contain about 10 mg of tert-Butyl Pitavastatin.

-

Transfer it to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

-

Sonicate for 10-15 minutes if necessary to ensure complete dissolution.[5]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Method Validation and System Suitability

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][7] System suitability tests must be performed before analysis to ensure the chromatographic system is performing adequately.

System Suitability Test (SST)

Inject the working standard solution (e.g., 10 µg/mL) six times and evaluate the system suitability parameters.[5][10]

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time of replicate injections |

Method Validation Summary

The following parameters are critical for method validation.

Table 3: Summary of Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity should be >0.99. No interference from blank or placebo at the analyte's retention time.[10] |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-50 µg/mL).[1][8] |

| Accuracy | The closeness of test results to the true value, assessed by recovery studies. | Mean recovery between 98.0% and 102.0%.[6] |

| Precision | The degree of scatter between a series of measurements (repeatability, intermediate precision). | %RSD should be ≤ 2.0%.[8] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD should remain within acceptable limits after minor changes (e.g., flow rate ±0.1 mL/min, pH ±0.2). |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis protocol.

Caption: Workflow for HPLC analysis of tert-Butyl Pitavastatin.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. ijpar.com [ijpar.com]

- 3. Blog Details [chemicea.com]

- 4. [PDF] Method development and validation of pitavastatin and its impurities by RP- HPLC method | Semantic Scholar [semanticscholar.org]

- 5. japsonline.com [japsonline.com]

- 6. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. sphinxsai.com [sphinxsai.com]

Application Note: Quantitative Analysis of tert-Butyl Pitavastatin by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of tert-Butyl Pitavastatin in human plasma. Tert-Butyl Pitavastatin is an ester prodrug of Pitavastatin, a potent inhibitor of HMG-CoA reductase. Accurate quantification of this prodrug is essential for pharmacokinetic and drug metabolism studies. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.

Introduction

Pitavastatin is a synthetic statin that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Tert-Butyl Pitavastatin, its tert-butyl ester prodrug, is designed to improve bioavailability. To characterize its pharmacokinetic profile, a reliable and sensitive analytical method is necessary. This LC-MS/MS method provides the requisite selectivity and sensitivity for the quantification of tert-Butyl Pitavastatin in a complex biological matrix like human plasma.

Experimental

Materials and Reagents

-

tert-Butyl Pitavastatin reference standard

-

Pitavastatin-d5 (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of tert-Butyl Pitavastatin and the internal standard (IS) from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Pitavastatin-d5, 500 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (80:20 Acetonitrile:0.1% Formic Acid in Water).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Separation was achieved using a C18 reversed-phase column with a gradient elution.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (20% B) |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | tert-Butyl Pitavastatin: m/z 478.2 -> 322.1; Pitavastatin-d5 (IS): m/z 427.2 -> 295.1 |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

Results and Discussion

The method was validated for linearity, precision, accuracy, and limit of quantification.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 11.2% |

| Intra-day Accuracy (%Bias) | -7.8% to 9.3% |

| Inter-day Accuracy (%Bias) | -9.1% to 10.5% |

| Extraction Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of tert-Butyl Pitavastatin.

Logical Relationship of Analytical Steps

Caption: Logical flow of the analytical protocol.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantitative analysis of tert-Butyl Pitavastatin in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data demonstrates that the method is accurate and precise over a wide linear range.

Synthesis of tert-Butyl Pitavastatin: Application Notes and Protocols for Researchers

For research and development purposes only.

This document provides detailed application notes and experimental protocols for the synthesis of tert-Butyl Pitavastatin (B1663618), a key intermediate in the production of Pitavastatin. The synthesis is outlined through two primary routes: a Wittig reaction pathway and a Julia-Kocienski olefination pathway. These protocols are intended for an audience of researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies

The synthesis of tert-Butyl Pitavastatin, a crucial intermediate for the active pharmaceutical ingredient Pitavastatin, can be effectively achieved through two distinct and well-established chemical transformations. The choice of synthetic route can impact yield, purity, and scalability.

-

Wittig Reaction: This classical method involves the coupling of a phosphonium (B103445) ylide with an aldehyde to form the characteristic alkene bond in the Pitavastatin side chain. While a robust and widely used method, it can sometimes lead to the formation of Z-isomers as impurities, which may necessitate additional purification steps.

-

Julia-Kocienski Olefination: This modified version of the Julia olefination offers a more stereoselective approach, predominantly yielding the desired E-isomer of the alkene.[1] This pathway often results in higher purity of the final product and can be more efficient on a larger scale.

Below are detailed protocols for both synthetic pathways, including the preparation of key precursors.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data associated with the two primary synthetic routes for tert-Butyl Pitavastatin, allowing for a direct comparison of their efficiencies.

| Parameter | Wittig Reaction Route | Julia-Kocienski Olefination Route | Reference(s) |

| Key Precursors | Triphenyl-[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-yl-methyl)-phosphonium]bromide, tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline (B57606), (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate | [1][2] |

| Overall Yield | Moderate to High | High | [1] |

| Purity (E-isomer) | Good (may contain Z-isomer) | Excellent (>98%) | [1] |

| Key Advantages | Well-established, readily available reagents | High stereoselectivity, higher purity | [1] |

| Key Disadvantages | Potential for Z-isomer formation, purification challenges | May require specialized reagents | [1] |

Experimental Protocols

Synthesis of Key Precursors

This alcohol is a common precursor for both synthetic routes.

-

Materials: 2-amino-4'-fluorobenzophenone, ethyl 3-cyclopropyl-3-oxopropanoate, p-toluenesulfonic acid, toluene (B28343), lithium aluminum hydride, tetrahydrofuran (B95107) (THF), diethyl ether.

-

Procedure:

-

A mixture of 2-amino-4'-fluorobenzophenone, ethyl 3-cyclopropyl-3-oxopropanoate, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude quinoline ester is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride in THF at 0 °C.

-

The reaction is stirred at room temperature for 4 hours, then quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica (B1680970) gel to afford (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573).

-

-

Materials: (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, phosphorus tribromide, dichloromethane (B109758), triphenylphosphine, toluene.

-

Procedure:

-

To a solution of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol in dichloromethane at 0 °C, a solution of phosphorus tribromide in dichloromethane is added dropwise.

-

The reaction is stirred for 1 hour and then quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude bromide is dissolved in toluene. Triphenylphosphine is added, and the mixture is refluxed for 12 hours.

-

The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with toluene, and dried to give the phosphonium bromide salt.

-

-

Materials: Commercially available tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534), dichloromethane.

-

Procedure (Swern Oxidation):

-

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C. A solution of DMSO in dichloromethane is added dropwise, followed by a solution of tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in dichloromethane.

-

The reaction is stirred at -78 °C for 1 hour, and then triethylamine is added.

-

The mixture is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

-

Synthesis of tert-Butyl Pitavastatin via Wittig Reaction

-

Materials: Triphenyl-[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-yl-methyl)-phosphonium]bromide, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, potassium carbonate, dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO, the phosphonium bromide salt and potassium carbonate are added.[3]

-

The reaction mixture is stirred at 25°C for 10 hours under a nitrogen atmosphere.[3]

-

The reaction is quenched with water and extracted with toluene.[3]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[4]

-

Synthesis of tert-Butyl Pitavastatin via Julia-Kocienski Olefination

-

Materials: 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline, (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate, lithium hexamethyldisilazide (LiHMDS), tetrahydrofuran (THF).

-

Procedure:

-

A solution of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline in anhydrous THF is cooled to -78 °C.

-

A solution of LiHMDS in THF is added dropwise, and the mixture is stirred for 30 minutes.

-

A solution of (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate in THF is added, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the tert-butyl pitavastatin precursor.

-

Deprotection to tert-Butyl Pitavastatin

The product from either the Wittig or Julia-Kocienski reaction is a protected diol. The final step is the deprotection of the acetonide group.

-

Materials: Protected tert-butyl pitavastatin intermediate, methanol, 1N hydrochloric acid, sodium bicarbonate.

-

Procedure:

-

The protected intermediate is dissolved in methanol, and 1N HCl is added at 25°C.[3]

-

The reaction mixture is stirred for 8 hours.[3]

-

The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl pitavastatin.[5]

-

Visualizations

Synthetic Pathway Diagrams

Caption: Synthetic pathways to tert-Butyl Pitavastatin.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis.

References

- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. WO2007132482A2 - Novel process for the preparation of pitavastatin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 3. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]

- 4. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

Application Notes and Protocols for tert-Butyl Pitavastatin in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl Pitavastatin (B1663618) is a derivative of Pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] Statins, as a class, are widely used to lower cholesterol levels.[2] In a research context, tert-Butyl Pitavastatin serves as a valuable tool for investigating the cellular processes regulated by the mevalonate (B85504) pathway. As an ester prodrug, it exhibits increased lipophilicity, potentially facilitating its entry into cells where it is hydrolyzed to the active drug, Pitavastatin. Pitavastatin itself is a totally synthetic statin that binds to HMG-CoA reductase with a high affinity.[3]

These notes provide comprehensive protocols for utilizing tert-Butyl Pitavastatin in various cell-based assays to explore its effects on cell viability, enzyme activity, and downstream signaling pathways.

Mechanism of Action

Pitavastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate.[4] Inhibition of this step leads to a reduction in the synthesis of cholesterol and crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical regulators of numerous cellular processes, including cell proliferation, differentiation, and survival.[5]

The inhibition of HMG-CoA reductase by Pitavastatin can lead to various cellular outcomes, including:

-

Reduced Cholesterol Synthesis: Directly impacting membrane composition and lipid raft formation.

-

Induction of Cell Cycle Arrest and Apoptosis: Particularly in cancer cells, by depleting isoprenoids required for the function of proliferation-associated proteins.[6][7]

-

Anti-inflammatory and Immunomodulatory Effects: By modulating signaling pathways in immune cells.[8]

-

Pleiotropic Effects: A range of effects beyond cholesterol lowering, such as improving endothelial function and reducing oxidative stress.[9]